Rhodomyrtoxin B

Description

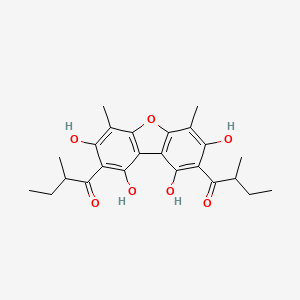

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O7 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methylbutanoyl)dibenzofuran-2-yl]butan-1-one |

InChI |

InChI=1S/C24H28O7/c1-7-9(3)17(25)15-19(27)11(5)23-13(21(15)29)14-22(30)16(18(26)10(4)8-2)20(28)12(6)24(14)31-23/h9-10,27-30H,7-8H2,1-6H3 |

InChI Key |

SGFCERQKVVMREN-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |

Canonical SMILES |

CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |

Synonyms |

rhodomyrtoxin B |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Botanical Sources

Rhodomyrtoxin B is a dibenzofuran (B1670420) derivative found within specific members of the Myrtaceae family. Its isolation has been documented from several Australian plant species.

Discovery and Initial Isolation of this compound

While first identified in Rhodomyrtus macrocarpa, subsequent research led to the isolation of this compound from other related species, contributing to the understanding of its distribution within the Myrtaceae family.

Bioactivity-guided fractionation of a crude dichloromethane (B109758) extract from the bark of Pilidiostigma tropicum, a plant native to north Queensland, Australia, led to the isolation of this compound. researchgate.netnih.gov This process involves separating the plant extract into different fractions and testing each for biological activity to identify the active constituents. nih.gov The structure of the isolated this compound was confirmed through spectral analysis. nih.gov The bark extract of P. tropicum had demonstrated both antibacterial and cytotoxic activities, which prompted the investigation to isolate the responsible compounds. researchgate.netnih.gov Alongside this compound, ursolic acid-3-p-coumarate was also identified as a biologically active material in the bark. researchgate.netnih.gov

This compound was first isolated from Rhodomyrtus macrocarpa, a species also known as the finger cherry or native loquat. researchgate.netwikipedia.org This plant is a member of the Myrtaceae family and is found in New Guinea and Australia. wikipedia.org The compound was one of two dibenzofuran derivatives, the other being rhodomyrtoxin C, isolated from the fruits of this plant. ekb.eg The initial discovery of dibenzofurans like ψ-rhodomyrtoxin from R. macrocarpa dates back to the late 1960s. animalhealthaustralia.com.aunih.govtandfonline.com

This compound has also been isolated from Pilidiostigma glabrum, commonly known as the plum myrtle. mdpi.combionorte.org.br This endemic Australian species is another member of the Myrtaceae family. researchgate.net Research on P. glabrum has led to the identification of several biologically active dibenzofurans, including five new compounds in one study, highlighting the plant as a rich source of these chemical constituents. researchgate.net The isolation of this compound from this species further confirms its presence within the Pilidiostigma genus. mdpi.combionorte.org.br

Isolation from Rhodomyrtus macrocarpa Benth.

Geographic Distribution and Habitat of Producing Organisms

The plants that produce this compound are primarily found in Australia and neighboring regions. Their habitats range from rainforests to seasonally dry tropical biomes.

Pilidiostigma tropicum , or apricot myrtle, is a shrub or tree native to northeast Queensland, Australia. kew.orgwikipedia.orglucidcentral.org It typically grows as an understory tree in well-developed rainforests across a variety of sites, with an altitudinal range from near sea level to 1000 meters. kew.orglucidcentral.org This species thrives in the seasonally dry tropical biome. kew.org It is one of the species known to be affected by Phytophthora-related dieback in the Wet Tropics of North Queensland. jcu.edu.audcceew.gov.au

Rhodomyrtus macrocarpa , also known as finger cherry or Cooktown loquat, is native to New Guinea, the Aru Islands, and the Australian state of Queensland. wikipedia.orglucidcentral.orgkew.org It grows as an understory tree in well-developed rainforests but is more frequently found in drier, more seasonal rainforests and monsoon forests. lucidcentral.orgnaturemapr.org Its altitudinal range is from sea level to 800 meters. lucidcentral.orgnaturemapr.org

Pilidiostigma glabrum , or plum myrtle, is a shrub or small tree native to the rainforests of eastern Australia. wikipedia.org Its distribution ranges from near Port Macquarie in New South Wales north to Fraser Island in Queensland. wikipedia.orgkew.orgnsw.gov.au It is often found as a pioneer species in disturbed sites within warmer rainforest or wet sclerophyll forests and grows in the subtropical biome. wikipedia.orgkew.orgnsw.gov.au

| Botanical Source | Common Name(s) | Native Geographic Range | Habitat |

| Pilidiostigma tropicum | Apricot Myrtle | Northeast Queensland, Australia kew.orgwikipedia.org | Understory tree in well-developed rainforests, seasonally dry tropical biome kew.orglucidcentral.org |

| Rhodomyrtus macrocarpa | Finger Cherry, Cooktown Loquat, Wannakai wikipedia.orglucidcentral.org | New Guinea, Aru Islands, Queensland (Australia) wikipedia.orglucidcentral.orgkew.org | Understory tree in well-developed, drier, or seasonal rainforests and monsoon forests lucidcentral.orgnaturemapr.org |

| Pilidiostigma glabrum | Plum Myrtle | Eastern Australia (from Port Macquarie, NSW to Fraser Island, QLD) wikipedia.orgkew.orgnsw.gov.au | Warmer rainforests, wet sclerophyll forests, often in disturbed sites, subtropical biome wikipedia.orgkew.orgnsw.gov.au |

Phytochemical Context of this compound and Related Dibenzofurans in the Myrtaceae Family

The Myrtaceae family, to which Rhodomyrtus and Pilidiostigma belong, is known for producing a diverse array of chemical compounds, including essential oils, terpenoids, and phenolic compounds. core.ac.ukd-nb.info Dibenzofurans, such as this compound, represent a significant class of oxygen-containing heterocycles found in nature. researchgate.netnih.gov While once thought to be primarily from lichens and ascomycetes, it is now known that dibenzofurans are widely distributed in higher plants, particularly within the Myrtaceae and Rosaceae families. nih.gov

The genus Rhodomyrtus has been a source for various classes of compounds including acylphloroglucinols, anthocyanins, flavonoids, and terpenoids, in addition to dibenzofurans. core.ac.uk Similarly, research into the genus Pilidiostigma has revealed it to be a source of novel and biologically active dibenzofurans. researchgate.net The co-occurrence of this compound with other dibenzofurans and different classes of compounds like triterpenes (e.g., ursolic acid-3-p-coumarate in P. tropicum) is a common phytochemical characteristic of these plants. researchgate.netnih.gov The study of these compounds and their distribution is important for chemotaxonomy, which uses chemical constituents to classify plants.

Chemical Characterization and Structural Elucidation Methodologies

Overview of Dibenzofuran (B1670420) Scaffold in Rhodomyrtoxin B

This compound belongs to the dibenzofuran class of organic compounds. biointerfaceresearch.comjetir.org The fundamental structure of a dibenzofuran consists of a central furan (B31954) ring fused to two benzene (B151609) rings. biointerfaceresearch.comekb.eg This aromatic heterocyclic system is found in a variety of natural products and is known for its thermal stability. biointerfaceresearch.com The dibenzofuran scaffold is a key structural feature in several naturally occurring compounds with recognized biological activities, including kehokorins A–C, vialinin B, and vanillic acid. jetir.orgheteroletters.org this compound, isolated from species such as Rhodomyrtus macrocarpa and Pilidiostigma tropicum, is a notable example of a naturally occurring dibenzofuran. biointerfaceresearch.comresearchgate.net

Spectroscopic Approaches for Structural Elucidation

A combination of spectroscopic techniques is indispensable for the complete structural determination of complex natural products like this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the placement of protons. jetir.orgvnu.edu.vn For instance, in the analysis of related dibenzofuran derivatives, ¹H NMR and ¹³C NMR spectral data are used to identify the chemical structures of the compounds. jetir.org The chemical shifts in the ¹H NMR spectrum, typically measured in parts per million (ppm), reveal the electronic environment of each proton. For example, in the structural elucidation of compounds isolated from Rhodomyrtus tomentosa, specific proton signals are assigned to their respective positions in the molecule. ump.edu.my

Similarly, ¹³C NMR provides information about the carbon framework. ump.edu.my The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment. ump.edu.my NOE (Nuclear Overhauser Effect) measurements can be utilized to determine the spatial proximity of atoms, which is critical for assigning the correct stereochemistry. rsc.org

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. core.ac.uk High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. core.ac.uk For example, in the analysis of rhodomyrtone (B1254138), a related compound, the high-resolution fast atom bombardment mass spectrum (HR-FAB-MS) showed a [M+H]⁺ peak at m/z 443.2429, corresponding to the molecular formula C₂₆H₃₄O₆. core.ac.uk This information is critical for confirming the identity of a known compound or for proposing the molecular formula of a novel substance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ump.edu.mycore.ac.uk The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups. For instance, the IR spectrum of a related compound showed absorption bands for O-H stretching at 3365 cm⁻¹ and C=O stretching at 1717 and 1655 cm⁻¹. core.ac.uk These characteristic absorption bands provide direct evidence for the presence of hydroxyl and carbonyl groups within the molecular structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific X-ray crystal structure for this compound is not detailed in the provided context, the technique has been successfully applied to determine the structure of related compounds, such as rhodomyrtone. researchgate.net The structural elucidation of rhodomyrtone was confirmed by a single-crystal X-ray structural determination. researchgate.net This powerful technique is invaluable for unambiguously establishing the complete stereochemistry of complex natural products. In some cases, molecular mechanics and ab initio molecular-orbital techniques are used to investigate interactions, such as the intercalation of this compound with DNA. researchgate.netccl.net

Advanced Chromatographic Techniques in Isolation and Purity Assessment

The isolation and purification of this compound from its natural sources rely on a variety of chromatographic techniques. Column chromatography is a fundamental method used for the initial separation of compounds from a crude plant extract. ump.edu.mycore.ac.uk Materials such as silica (B1680970) gel and Sephadex LH-20 are commonly used as the stationary phase. core.ac.uk

Further purification is often achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency. The purity of the isolated compound is then assessed using analytical techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). heteroletters.org For instance, the purity of synthesized 1-amino dibenzofuran derivatives was confirmed to be greater than 95% by LCMS analysis. heteroletters.org Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) is another advanced technique used for the detailed chemical profiling of plant extracts and the identification of their constituents. ump.edu.my

Table of Spectroscopic Data for a Related Compound (Rhodomyrtone)

| Spectroscopic Technique | Observed Data | Interpretation | Reference |

| HR-FAB-MS | [M+H]⁺ peak at m/z 443.2429 | Molecular Formula: C₂₆H₃₄O₆ | core.ac.uk |

| IR (cm⁻¹) | 3365 (O-H stretch), 1717 & 1655 (C=O stretch) | Presence of hydroxyl and carbonyl groups | core.ac.uk |

| ¹H NMR (ppm) | 1.55, 1.43, 1.40, 1.36 | Resonances of four methyl groups | core.ac.uk |

Table of Chromatographic Techniques for Isolation and Purity Assessment

| Technique | Application | Stationary Phase Example | Reference |

| Column Chromatography | Initial separation | Silica gel, Sephadex LH-20 | ump.edu.mycore.ac.uk |

| Thin-Layer Chromatography | Purity assessment, reaction monitoring | Silica gel 60 F₂₅₄ | core.ac.uk |

| LC-MS | Purity assessment, mass determination | --- | heteroletters.org |

| UPLC-QToF/MS | Chemical profiling, compound identification | --- | ump.edu.my |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of individual components in a mixture. In the analysis of plant extracts, HPLC is frequently used to profile complex phytochemicals, including this compound.

Research Findings:

Studies involving the phytochemical analysis of Rhodomyrtus tomentosa, a known source of this compound, have utilized Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS). ump.edu.my This advanced chromatographic technique allows for high-resolution separation and accurate mass determination of the constituents.

The separation of compounds in these studies is typically achieved on a C18 column, which is a type of reversed-phase column where the stationary phase is nonpolar. ump.edu.my The mobile phase commonly consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small percentage of an acid, such as formic acid, added to improve the peak shape and ionization efficiency. ump.edu.my For instance, a mobile phase system described for the analysis of Rhodomyrtus tomentosa root extracts involved a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). ump.edu.my

While these methods are established for the analysis of extracts containing this compound, specific retention times can vary depending on the exact chromatographic conditions, including the column dimensions, flow rate, and gradient program.

| Parameter | Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | HSS BEH C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Methanol with 0.1% formic acid |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QToF/MS) |

Table 1: Typical UPLC-QToF/MS parameters for the analysis of extracts containing this compound. ump.edu.my

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method used for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in the gas phase by a chromatography column, and the separated components are then analyzed by a mass spectrometer.

Research Findings:

GC-MS analysis has been successfully employed in the identification of this compound in complex herbal mixtures. In one study, an ethanolic extract of a traditional Thai herbal recipe was analyzed by GC-MS, which led to the identification of 97 constituents, including this compound.

For the detection of this compound, the compound was identified by comparing its mass spectrum and retention time with those stored in spectral libraries, such as the National Institute of Standards and Technology (NIST) library. The molecular formula for this compound is C24H28O7, with a corresponding molecular weight of 428.18 g/mol .

| Parameter | Value |

| Retention Time (RT) | Not specified in available literature |

| Molecular Formula | C24H28O7 |

| Molecular Weight (MW) | 428.18 g/mol |

Table 2: GC-MS data for this compound from the analysis of a traditional herbal recipe.

The structural elucidation of this compound has been primarily accomplished through the interpretation of its mass spectrum. The fragmentation pattern observed in the mass spectrometer provides a molecular fingerprint that, when compared to known standards and databases, allows for its unambiguous identification.

Chemical Synthesis and Analog Generation

General Strategies for Dibenzofuran (B1670420) Core Synthesis

The dibenzofuran skeleton is a key structural motif present in numerous natural products and serves as a precursor in various medicinal and material science applications. heteroletters.org Consequently, a variety of synthetic methods have been developed for its construction.

Ullmann Coupling Approaches

The Ullmann reaction, a classic copper-catalyzed coupling method, represents a foundational strategy for dibenzofuran synthesis. nih.govorganic-chemistry.org This approach typically involves the intramolecular cyclization of diaryl ethers or the intermolecular coupling of aryl halides to form a biaryl linkage, which can then be cyclized. organic-chemistry.orgrsc.org

A key example is the synthesis of ψ-rhodomyrtoxin, where an intramolecular Ullmann reaction of bis(2-iodo-3,5-dimethoxy-4-methylphenyl) ether was used to yield the corresponding 1,3,7,9-tetramethoxy-2,8-dimethyldibenzofuran. rsc.org This method, while effective, often requires harsh reaction conditions, such as high temperatures. nih.govwikipedia.org Modern variations aim to improve these conditions through the use of specific ligands and soluble copper catalysts. wikipedia.org

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis has emerged as a powerful and versatile tool for constructing the dibenzofuran core, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govlibretexts.org These strategies often involve intramolecular C-H activation or cross-coupling reactions to form the critical C-C or C-O bond of the furan (B31954) ring. researchgate.netnih.gov

Several palladium-catalyzed pathways are prominent:

Intramolecular C-H Arylation: This involves the cyclization of substrates like 1-halo-2-phenoxybenzene.

Oxidative C-O Cyclization: 2-Arylphenols can undergo oxidative cyclization to form the dibenzofuran ring directly. researchgate.netconicet.gov.ar

Tandem Reactions: More complex sequences, such as a one-pot process involving the cross-coupling of 6-diazo-2-cyclohexenones with ortho-haloiodobenzenes, combine a Pd-catalyzed cross-coupling/aromatization with a subsequent Cu-catalyzed Ullmann coupling to build the dibenzofuran structure. biointerfaceresearch.comresearchgate.netacs.org

A practical Pd(0)/Pd(II)-catalyzed reaction has been developed for phenol-directed C-H activation/C-O cyclization using air as the oxidant, highlighting the ongoing innovation in this area. nih.gov

Friedel-Crafts Acylation and Related Reactions

Friedel-Crafts reactions are fundamental in organic chemistry for attaching substituents to aromatic rings. mt.comnih.gov In the context of rhodomyrtoxin synthesis, Friedel-Crafts acylation is not typically used to form the dibenzofuran core itself, but rather to introduce the acyl side chains onto the pre-formed heterocyclic system. biointerfaceresearch.comekb.eg

This electrophilic aromatic substitution is crucial for installing the characteristic butyryl groups found in Rhodomyrtoxin B and C. biointerfaceresearch.comekb.eg The reaction typically uses a Lewis acid catalyst, such as aluminum chloride, to generate a potent acylium ion electrophile from an acyl halide or anhydride, which then attacks the electron-rich dibenzofuran ring. mt.comnih.gov Dibenzofuran itself is known to undergo such electrophilic reactions. biointerfaceresearch.comekb.eg

Intramolecular Nucleophilic Aromatic Substitution (SNAr) Pathways

Intramolecular nucleophilic aromatic substitution (SNAr) provides another important route to the dibenzofuran skeleton. wikipedia.org This pathway involves the cyclization of a 2-biaryl phenol (B47542), where a phenoxide nucleophile attacks an activated aryl halide or other suitable electrophilic ring to form the central furan ring. nih.govacs.org

For the SNAr reaction to be effective, the aromatic ring being attacked must be electron-deficient, often achieved by the presence of electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.org A streamlined, one-pot procedure has been developed that combines a Negishi cross-coupling to form the biaryl phenol intermediate, followed by in situ deprotection and intramolecular SNAr to yield dibenzofurans. nih.govacs.org This method highlights the efficiency of combining multiple reaction steps to rapidly assemble the desired heterocyclic framework. nih.gov

| Synthetic Strategy | Key Transformation | Catalyst/Reagent | Typical Substrate |

| Ullmann Coupling | Intramolecular C-O bond formation | Copper (Cu) | Diaryl ethers |

| Palladium-Catalyzed Cyclization | Intramolecular C-H activation / C-O cyclization | Palladium (Pd) | 2-Arylphenols, Aryloxybenzenes |

| Friedel-Crafts Acylation | Electrophilic substitution (acylation) | Lewis Acids (e.g., AlCl₃) | Dibenzofuran core |

| Intramolecular SNAr | Intramolecular C-O bond formation | Base | 2-Biaryl phenols with an activated ring |

Synthetic Efforts Towards this compound and its Structural Analogs

While a total synthesis of this compound remains elusive in published literature, the synthesis of the closely related analog, Rhodomyrtoxin C, provides significant insight into potential synthetic routes. biointerfaceresearch.comekb.eg

Total Synthesis of Structurally Related Rhodomyrtoxin C

The synthesis of Rhodomyrtoxin C was successfully reported by Sargent and coworkers in 1983. ekb.egresearchgate.net This work serves as a key reference for accessing the rhodomyrtoxin family of compounds. The synthesis strategically builds the core and then introduces the side chains.

The key steps in the synthesis were: ekb.eg

Design and Synthesis of this compound Analogs for Structure-Activity Studies

Despite the known antibacterial and cytotoxic activities of this compound and related dibenzofurans, there is a recognized lack of conclusive information regarding their structure-activity relationships (SAR). nih.gov To address this, researchers engage in the rational design and synthesis of analogs. This process involves systematically altering the structure of the parent molecule and assessing how these changes impact its biological efficacy. The goal is to identify the key structural motifs responsible for activity and potentially develop new derivatives with improved properties. nih.govnih.gov

The ability to selectively introduce chemical groups at specific positions on the dibenzofuran scaffold is crucial for generating a library of analogs for SAR studies. Regioselective functionalization allows chemists to precisely control the molecular architecture and probe the importance of different regions of the molecule.

One notable strategy involves a one-pot, transition-metal-free double functionalization of 2'-amino-biphenyl-2-ol precursors. researchgate.net This method achieves both nitration and cycloetherification in a single step using sodium nitrite (B80452) (NaNO2) in trifluoroacetic acid (TFA) and water. A key feature of this reaction is its high regioselectivity, with the nitration occurring specifically on the phenol ring rather than the aniline (B41778) ring. researchgate.net The resulting 4-nitro-dibenzofurans are versatile intermediates that can be further modified, for instance, by reducing the nitro group to an amine, which can then be derivatized.

Other methods for creating functionalized dibenzofurans include a four-step, one-pot sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction. acs.org This process is efficient for assembling a diverse set of dibenzofurans from readily available starting materials. acs.org Additionally, copper-catalyzed cyclization of cyclic diaryliodonium salts in water provides another route to access a variety of dibenzofuran derivatives. acs.org

| Method | Key Reagents | Key Transformation | Selectivity/Advantage | Reference |

|---|---|---|---|---|

| Double Functionalization | NaNO₂, TFA, H₂O | Nitration and Cycloetherification of 2'-amino-biphenyl-2-ols | Regioselective nitration of the phenol ring; transition-metal-free. | researchgate.net |

| Metalation/Cross-Coupling/SNAr | TMPLi, ZnCl₂·TMEDA, Pd(dba)₂, 2-bromophenyl acetates | One-pot assembly from fluoroarenes | Facile assembly of diverse, fused benzofuro heterocycles. | acs.org |

| Oxygen-Iodine Exchange | CuI, K₂CO₃, H₂O | Cyclization of cyclic diaryliodonium salts | Efficient synthesis in water; good to excellent yields. | acs.org |

Modifying the side chains and the substitution patterns on the aromatic rings of this compound is a primary strategy for probing SAR. The nature and position of these substituents can significantly influence biological activity. rsc.org

For example, a comparison between the naturally occurring this compound and Rhodomyrtoxin C, which differ in their side-chain structures, reveals variations in their antibacterial potency. This compound shows MIC values of 0.14 mM and 0.28 mM against Bacillus cereus and Staphylococcus aureus, respectively. In contrast, Rhodomyrtoxin C exhibits slightly lower activity against two strains of S. aureus, with MIC values of 0.9 mM and 7.2 mM. ekb.eg

Synthetic efforts have also yielded analogs with enhanced activity. A series of derivatives of rhodomyrtone (B1254138), an isomer of rhodomyrtosone B, were synthesized with modifications at the C7 position. Some of these new compounds demonstrated a 2- to 4-fold increase in activity against S. aureus compared to the parent molecule. nih.gov These findings underscore the importance of the acyl side chains for the biological function of this class of compounds and highlight the potential for synthetic modification to improve their antibacterial profiles.

| Compound | Key Structural Features | Reported Biological Activity (MIC) | Reference |

|---|---|---|---|

| This compound | Dibenzofuran core with specific acyl and prenyl side chains | 0.14 mM (B. cereus), 0.28 mM (S. aureus) | ekb.eg |

| Rhodomyrtoxin C | Structurally similar to this compound but with different side chain | 0.9 mM and 7.2 mM (vs. two S. aureus strains) | ekb.eg |

| Rhodomyrtone | Acylphloroglucinol isomer of rhodomyrtosone B | Baseline activity against S. aureus | nih.gov |

| C7-modified Rhodomyrtone Analogs | Modifications on the C7-acyl side chain of rhodomyone | 2-4 fold increased activity against S. aureus | nih.gov |

Molecular Mechanisms of Action

Interaction with DNA

The ability of Rhodomyrtoxin B to interact with DNA is a key aspect of its molecular action. Research suggests that this interaction is a critical component of its cytotoxic and antibacterial activities. nih.govjcu.edu.auresearchgate.net

DNA Intercalation Hypothesis and Evidence

The primary hypothesis for this compound's interaction with DNA is through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.govjcu.edu.aunih.gov This mode of action is supported by its classification as a DNA intercalator in several studies. nih.govbiorxiv.orgthno.org The cytotoxic activity of this compound is thought to stem from this intercalation, particularly into cytosine-guanine base pairs. biointerfaceresearch.com

Molecular Mechanics and Ab Initio Molecular-Orbital Studies of DNA Binding

To investigate the binding of this compound to DNA, researchers have employed computational methods such as molecular mechanics and ab initio molecular-orbital techniques. nih.govjcu.edu.auccl.net These studies provide a theoretical framework for understanding the intricacies of the interaction at a molecular level. jcu.edu.auccl.net The use of these advanced computational tools has been crucial in predicting the nature of the binding between this compound and DNA. nih.govjcu.edu.au

Predicted Favorable π−π Interaction with Cytosine–Guanine Base Pairs

Computational studies predict a favorable π-π stacking interaction between this compound and the cytosine-guanine (C-G) base pairs of DNA. nih.govjcu.edu.auccl.net This type of interaction is common for intercalating agents and contributes to the stability of the DNA-drug complex. However, while the models predict a favorable interaction, they are unable to determine the precise orientation of this compound within the DNA helix based on frontier molecular orbitals. nih.govjcu.edu.auccl.net

Cellular Pathway Modulation

Beyond its direct interaction with DNA, this compound also influences various cellular pathways, leading to changes in gene expression and cellular behavior.

Impact on Gene Expression Profiles

Studies have shown that treatment with this compound leads to significant changes in the gene expression profiles of cells. nih.govbiorxiv.org It has been observed to both upregulate and downregulate a set of genes, and these changes are consistent with the effects of other DNA intercalators. nih.govbiorxiv.org This modulation of gene expression is a key consequence of its interaction with the cellular machinery. nih.gov

Influence on Cellular Differentiation Pathways in Neuroblastoma Cell Lines

This compound has been shown to affect cellular differentiation pathways, particularly in neuroblastoma cell lines. nih.govbiorxiv.org In studies involving the differentiation of retinoic acid-resistant neuroblastoma cells, the gene expression changes induced by certain differentiation protocols were found to be enriched for genes that are also dysregulated by this compound. nih.govbiorxiv.org This suggests that the pathways affected by this compound overlap with those involved in neuroblastoma differentiation. nih.govbiorxiv.org

Inhibition of Sodium Fluorescein (B123965) Uptake

This compound has been identified as an inhibitor of sodium fluorescein uptake. bioinfo-sysu.comfrontiersin.org This mechanism suggests that the compound can affect cell membrane permeability and the function of certain transport proteins. Sodium fluorescein is a fluorescent dye whose cellular uptake is often used to assess the integrity of cell membranes and the activity of specific transporters, such as organic anion-transporting polypeptides (OATPs). researchgate.net Inhibition of its uptake implies that this compound may interact with and block these transport pathways, thereby reducing the cell's ability to internalize specific substrates.

In a broader context of membrane function, this compound was also identified as a potential inhibitor in a high-throughput screening assay designed to find compounds that block fatty acid uptake. unl.edu While the screen used a different fluorescent molecule (a fatty acid analog), the finding complements the observation on sodium fluorescein uptake, pointing towards a general activity of this compound in modulating membrane transport functions. unl.edu

| Compound | Observed Effect | Implication |

| This compound | Inhibition of sodium fluorescein uptake bioinfo-sysu.comfrontiersin.org | Potential interaction with membrane transporters, leading to reduced cellular permeability. researchgate.net |

| This compound | Inhibition of fluorescent fatty acid analog uptake unl.edu | Possible modulation of fatty acid transport proteins (FATPs). unl.edu |

Enzymatic Inhibition and Modulation

Research into dibenzofurans, the chemical class to which this compound belongs, has revealed significant inhibitory effects on key inflammatory enzymes. Studies on related dibenzofurans isolated from Pilidiostigma tropicum and extracts from Rhodomyrtus tomentosa provide insight into the potential enzymatic modulation capabilities of this compound. nih.govresearchgate.net

Inhibition of Nitric Oxide Synthesis in Macrophages (related dibenzofurans)

Dibenzofurans isolated from Pilidiostigma tropicum have demonstrated potent inhibition of nitric oxide (NO) synthesis in RAW 264.7 macrophages, with IC₅₀ values in the low micromolar range. researchgate.netresearchgate.net Nitric oxide is a key signaling molecule and inflammatory mediator produced by nitric oxide synthase (NOS) enzymes in macrophages during an immune response. mdpi.comfrontiersin.org Similarly, a methanol (B129727) extract from the leaves of Rhodomyrtus tomentosa was found to significantly inhibit NO production in lipopolysaccharide (LPS)-activated macrophages. nih.gov This inhibition was attributed to the suppression of the NF-κB and AP-1 pathways, which are crucial for the expression of inducible nitric oxide synthase (iNOS). nih.gov The ability of related dibenzofurans to suppress NO production highlights a significant anti-inflammatory mechanism. researchgate.netresearchgate.net

Inhibition of Prostaglandin (B15479496) E2 Synthesis in Fibroblasts (related dibenzofurans)

The same study on dibenzofurans from Pilidiostigma tropicum also investigated their effect on the synthesis of Prostaglandin E2 (PGE2), another critical inflammatory mediator. researchgate.net The research uncovered a distinct structure-activity relationship: dibenzofurans with 2,8-acyl substitutions were effective inhibitors of PGE2 synthesis in 3T3 fibroblast cells, while those with 4,6-acyl substitutions were inactive. researchgate.net PGE2 is synthesized via the cyclooxygenase (COX) pathway and plays a role in inflammation and tissue remodeling. nih.gov An extract from Rhodomyrtus tomentosa also showed inhibition of PGE2 production, further supporting the anti-inflammatory potential of compounds from this genus. nih.gov

| Compound Class | Target Pathway | Cell Line | Key Finding |

| Dibenzofurans (from P. tropicum) | Nitric Oxide (NO) Synthesis | RAW 264.7 Macrophages | Potent inhibition with IC₅₀ values in the low micromolar range. researchgate.netresearchgate.net |

| Dibenzofurans (from P. tropicum) | Prostaglandin E2 (PGE2) Synthesis | 3T3 Fibroblasts | Inhibition is dependent on substitution pattern; 2,8-acyl substituted compounds are active, while 4,6-acyl substituted are not. researchgate.net |

| R. tomentosa extract | NO and PGE2 Synthesis | RAW 264.7 Macrophages | Dose-dependent inhibition of both inflammatory mediators. nih.gov |

Unraveling Specific Molecular Targets beyond DNA (Research Directions)

While initial computational studies suggested that this compound may act as a DNA intercalator, a mechanism where a molecule inserts itself between the base pairs of DNA, there is growing interest in identifying other specific molecular targets. biorxiv.orgccl.netresearchgate.net The diverse biological activities observed suggest that its mechanism of action is likely more complex and may involve interactions with multiple cellular components beyond nucleic acids.

One promising area of research is the compound's interaction with membrane transport proteins . As established, this compound inhibits the uptake of sodium fluorescein and fatty acid analogs. bioinfo-sysu.comunl.edu This points directly to cell surface transporters, such as Organic Anion-Transporting Polypeptides (OATPs) or Fatty Acid Transport Proteins (FATPs), as potential molecular targets. researchgate.netunl.edu Future studies could employ cell lines expressing specific transporters to validate these interactions and determine the precise mechanism of inhibition.

Another avenue of investigation involves intracellular enzymes . The demonstrated ability of closely related dibenzofurans to inhibit NO and PGE2 synthesis suggests that this compound or its analogs could directly target key enzymes in these inflammatory pathways, such as inducible nitric oxide synthase (iNOS) or cyclooxygenases (COX). researchgate.net Furthermore, research on rhodomyrtone (B1254138), a related compound from Rhodomyrtus tomentosa, has shown that it can penetrate bacterial cells and is found in cytosolic fractions, supporting the hypothesis of intracellular targets. researchgate.net Although dihydrofolate reductase (DHFR) was proposed and subsequently disproven as a target for rhodomyrtone, the approach highlights the potential for identifying other specific enzyme interactions. researchgate.net

| Potential Target Class | Specific Example(s) | Rationale / Evidence | Research Direction |

| Membrane Transporters | Organic Anion-Transporting Polypeptides (OATPs), Fatty Acid Transport Proteins (FATPs) | Identified as an inhibitor of sodium fluorescein and fatty acid analog uptake. bioinfo-sysu.comresearchgate.netunl.edu | Characterize inhibitory kinetics using cells overexpressing specific transporter isoforms. |

| Intracellular Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenases (COX) | Related dibenzofurans inhibit NO and PGE2 synthesis. researchgate.netresearchgate.net | Perform in vitro enzyme activity assays with purified iNOS and COX enzymes. |

| Bacterial Proteins | Dihydrofolate reductase (DHFR) (disproven), other essential enzymes | Related compound (rhodomyrtone) found in bacterial cytosol, suggesting intracellular targets. researchgate.net | Utilize affinity chromatography or proteomic approaches to identify binding partners in bacterial lysates. |

Biological Activities and Therapeutic Research Potential Excluding Clinical Data

Antibacterial Activities

Rhodomyrtoxin B has demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been evaluated against several clinically relevant strains, revealing its potential as a lead compound for the development of new antimicrobial agents.

Activity against Gram-Positive Bacteria

This compound has shown significant inhibitory effects against various Gram-positive bacteria. nih.govresearchgate.net Studies have reported its activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 50 µg/mL. researchgate.netresearchgate.net One study documented a MIC value of 0.28 mM for this compound against Staphylococcus aureus. ekb.eg The compound has also been noted for its high antibacterial activity in various research contexts. mdpi.comnih.gov

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

A significant area of research has been the effectiveness of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The compound has shown promising activity against MRSA strains. nih.govrsc.orgnih.gov Research has demonstrated that Rhodomyrtone (B1254138), a related compound, exhibits significant antibacterial activity against MRSA, with MIC values of 0.5-1.0 mg/L. nih.gov This activity is comparable to the antibiotic vancomycin. nih.gov The antibacterial action of these compounds is believed to involve the inhibition of multiple cellular processes, including the synthesis of DNA, RNA, proteins, and cell wall components. nih.govnih.gov Furthermore, achyrofuran, a structurally similar dibenzofuran (B1670420), was found to be effective against a methicillin-resistant strain of S. aureus (NRS402) with a MIC of 0.12 mM. ekb.eg

Activity against Bacillus cereus

This compound has also been evaluated for its activity against Bacillus cereus, a foodborne pathogen. dokumen.pubnih.gov Research has reported a Minimum Inhibitory Concentration (MIC) value of 0.14 mM for this compound against this bacterium. ekb.egbiointerfaceresearch.com This demonstrates the compound's potential in combating infections caused by B. cereus.

Comparative Activity with Other Dibenzofurans

When compared to other dibenzofurans, this compound exhibits potent antibacterial activity. For instance, its structurally similar counterpart, Rhodomyrtoxin C, has demonstrated lower activity against two different strains of S. aureus, with MIC values of 0.9 mM and 7.2 mM. ekb.eg In contrast, another dibenzofuran, achyrofuran, has shown notable effectiveness against a methicillin-resistant strain of S. aureus (NRS402) with a MIC of 0.12 mM, and also against a methicillin-sensitive strain of S. aureus (ATCC25923) and Enterococcus faecalis (ATCC29212) with MIC values of 0.25 mM and 3.96 mM, respectively. ekb.eg

| Compound | Bacterium | Strain | MIC (mM) |

| This compound | Bacillus cereus | - | 0.14 ekb.egbiointerfaceresearch.com |

| This compound | Staphylococcus aureus | - | 0.28 ekb.eg |

| Rhodomyrtoxin C | Staphylococcus aureus | Strain 1 | 0.9 ekb.eg |

| Rhodomyrtoxin C | Staphylococcus aureus | Strain 2 | 7.2 ekb.eg |

| Achyrofuran | Staphylococcus aureus | NRS402 (MRSA) | 0.12 ekb.eg |

| Achyrofuran | Staphylococcus aureus | ATCC25923 (MSSA) | 0.25 ekb.eg |

| Achyrofuran | Enterococcus faecalis | ATCC29212 | 3.96 ekb.eg |

Cytotoxic Activities in Cancer Cell Lines (In Vitro Studies)

In addition to its antibacterial properties, this compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against specific human cancer cell lines.

Activity against Human Hepatocellular Carcinoma (Hep G2) Cells

This compound has shown cytotoxic activity against human hepatocellular carcinoma (Hep G2) cells. biointerfaceresearch.com Studies have reported a lethal concentration (LC50) value of 19.0 (±9.0) µM for this compound against Hep G2 cells. biointerfaceresearch.comresearchgate.net The crude extract of Pilidiostigma tropicum, from which this compound can be isolated, showed a 95.6% kill rate against Hep G2 cells at a concentration of 250 μg/mL. researchgate.net The proposed mechanism for its anticancer activity involves the intercalation of this compound into cytosine base pairs of DNA. biointerfaceresearch.com

| Compound/Extract | Cell Line | Activity Metric | Value |

| This compound | Hep G2 | LC50 | 19.0 (±9.0) µM biointerfaceresearch.comresearchgate.net |

| Pilidiostigma tropicum extract | Hep G2 | % Kill (at 250 µg/mL) | 95.6% researchgate.net |

Activity against Human Mammary Adenocarcinoma (MDA-MB-231) Cells

This compound has demonstrated cytotoxic effects against human mammary adenocarcinoma (MDA-MB-231) cell lines in laboratory settings. researchgate.netplos.orgnih.gov Research has indicated that this compound can inhibit the proliferation of these cancer cells. nih.gov

Studies have reported low lethal concentration (LC50) values for this compound against MDA-MB-231 cells, ranging between 2 and 20 µM. plos.orgnih.gov One study specified an LC50 value of 2.50 (± 0.27) µM for this compound against this cell line. researchgate.net This suggests a significant potential for this compound in cancer research, specifically concerning breast cancer. The cytotoxic activity of this compound is thought to be related to its ability to intercalate into cytosine base pairs of DNA. biointerfaceresearch.com

Table 1: Cytotoxic Activity of this compound against MDA-MB-231 Cells

| Cell Line | Compound | Measurement | Value | Reference |

|---|---|---|---|---|

| MDA-MB-231 | This compound | LC50 | 2-20 µM | plos.orgnih.gov |

| MDA-MB-231 | This compound | LC50 | 2.50 (± 0.27) µM | researchgate.net |

Cytotoxicity against HeLa Cells

In addition to its effects on breast cancer cells, this compound has been investigated for its cytotoxicity against HeLa cells, a cell line derived from cervical cancer. The dibenzofuran class of compounds, which includes this compound, has shown cytotoxic activity against HeLa cells. ekb.eg

For instance, Kehokorins A-C, which are also dibenzofurans, have demonstrated cytotoxicity against HeLa cells. biointerfaceresearch.comekb.eg Specifically, Kehokorin A exhibited an IC50 value of 1.5 μg/mL against this cell line. biointerfaceresearch.comekb.eg While direct IC50 values for this compound against HeLa cells are not specified in the provided results, the activity of structurally similar compounds suggests a potential area for further investigation. biointerfaceresearch.comekb.eg

Antimalarial Activity (In Vitro Studies)

Preliminary research has explored the potential of this compound as an antimalarial agent.

In vitro studies have shown that this compound exhibits activity against the asexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. griffith.edu.au The ability of a compound to inhibit the growth of the parasite in erythrocyte cultures is a key indicator of its potential as an antimalarial drug.

Phenotypic screening is a common approach in drug discovery to identify compounds that have a desired effect on a whole organism or cell. nih.gov This method has been employed to find new antimalarial drugs by identifying compounds that inhibit the growth of P. falciparum. nih.govnih.gov this compound has been included in such screening libraries. researchgate.net While detailed results of this compound from these specific phenotypic screens are not available in the provided search results, its inclusion suggests it is a compound of interest in the search for new antimalarial therapeutics.

Inhibition of Plasmodium falciparum Growth in Erythrocyte Culture

Other Reported Biological Activities of the Dibenzofuran Class Relevant to this compound Research

The dibenzofuran scaffold, the core structure of this compound, is found in many natural compounds that exhibit a wide range of biological activities. ontosight.aiacs.org These activities are relevant to the broader research context of this compound.

Anti-inflammatory Activity: Numerous dibenzofuran derivatives have demonstrated anti-inflammatory properties. researchgate.netnih.govveterinaria.orgnih.govtandfonline.comnih.gov For example, some dibenzofurans have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov Usnic acid, a well-known dibenzofuran, and its derivatives have shown promising anti-inflammatory potential. nih.govmdpi.com

Antioxidant Activity: The dibenzofuran class is also associated with antioxidant properties. nih.govmdpi.comresearchgate.netekb.eg Some dibenzofurans have shown the ability to scavenge free radicals, which are implicated in various disease processes. nih.gov The antioxidant potential of these compounds is an active area of research. mdpi.com

Antiviral Activity: Certain dibenzofuran derivatives have been reported to possess antiviral activity. nih.govtandfonline.comnih.gov Studies have shown that some of these compounds can inhibit the replication of viruses such as rhinovirus. nih.gov Usnic acid, for instance, has demonstrated antiviral activity against several viruses. tandfonline.com

Tyrosinase Inhibition: Some dibenzofurans have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.govnih.govfrontiersin.orgmdpi.com For example, 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran is a known tyrosinase inhibitor. nih.gov This activity is of interest for applications in cosmetics and for treating pigmentation disorders. mdpi.com

Structure Activity Relationship Sar Studies

General Principles of SAR for Dibenzofuran (B1670420) Scaffolds

The dibenzofuran core is a recurring motif in numerous natural products and synthetic compounds, exhibiting a wide array of biological properties, including antibacterial, anti-inflammatory, and cytotoxic activities. researchgate.netjetir.orgontosight.ai The inherent structural features of the dibenzofuran scaffold provide a foundation for these activities. Dibenzofurans are thermally robust, volatile white solids soluble in nonpolar organic solvents. ekb.egbiointerfaceresearch.com

SAR Insights from Rhodomyrtoxin B and its Analogs

This compound and its analogs have been the subject of several studies to elucidate the structural features responsible for their biological effects. bionorte.org.brmdpi.comnih.gov These investigations have provided valuable insights into how modifications to the core structure impact activity.

Influence of Acyl Substitutions on Biological Activity

The position of acyl substitutions on the dibenzofuran skeleton of this compound analogs plays a critical role in their biological activity. Research has shown that compounds with acyl groups at the 2 and 8 positions exhibit potent antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. researchgate.net In contrast, analogs with acyl substitutions at the 4 and 6 positions are considerably less active. researchgate.net

This disparity in activity extends to anti-inflammatory properties. Compounds with 2,8-acyl substitutions were found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), while the 4,6-acyl substituted counterparts were inactive. researchgate.net These findings underscore the critical importance of the substitution pattern for both the antibacterial and anti-inflammatory activities of this class of compounds. rsc.org

Role of Hydroxyl and Methyl Groups in Modulating Activity

The presence and position of hydroxyl and methyl groups on the dibenzofuran scaffold are also key modulators of biological activity. In a study of related dibenzofurans, the presence of a free hydroxyl group was found to be crucial for inhibiting TNF-α production. rsc.org For instance, Vialinin B, with an additional free hydroxyl group, was significantly more effective than its counterpart. rsc.org

Conversely, the introduction of a hydroxyl group at position 4 in some dibenzofuran derivatives, such as Ribisins A-D, was shown to significantly decrease their nerve growth factor-potentiating activity. rsc.org The strategic placement of hydroxyl groups is therefore a critical determinant of the specific biological effects of these compounds. mdpi.com Methylation of these hydroxyl groups can also alter activity, as seen in the synthesis of rhodomyrtoxin C, a structurally similar compound to this compound. ekb.eg

Computational Approaches to SAR Prediction

Computational methods are increasingly being employed to predict the structure-activity relationships of dibenzofurans, including this compound, thereby accelerating the drug discovery process. bionorte.org.brmdpi.comnih.gov

Ligand-Based and Structure-Based Virtual Screening

Virtual screening techniques, both ligand-based and structure-based, have proven to be powerful tools for identifying potential new bioactive compounds. ccl.netwustl.edu In a ligand-based approach, a pharmacophore model is generated from a set of known active molecules. nih.gov This model, which defines the essential three-dimensional arrangement of chemical features required for activity, is then used to screen large compound databases for molecules with similar features. bionorte.org.brmdpi.comnih.gov

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or homology modeling. ccl.netresearchgate.net Small molecules from a database are then docked into the active site of the target to predict their binding affinity and orientation. researchgate.net Both approaches have been successfully used to identify novel inhibitors for various targets, including those relevant to the activity of dibenzofuran compounds. ccl.netnih.gov

Molecular Modeling and Pharmacophore Generation

Molecular modeling and pharmacophore generation are integral components of computational SAR studies. bionorte.org.brmdpi.comnih.gov Pharmacophore models for dibenzofuran derivatives have been developed based on known active compounds like tetrahydroxybenzofuran. bionorte.org.brmdpi.comnih.gov These models typically include features such as hydrogen bond acceptors and donors, and aromatic rings, which are crucial for interaction with biological targets. bionorte.org.brnih.gov

For example, a pharmacophoric model for antibacterial dibenzofurans identified key features including four hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring. bionorte.org.brmdpi.com Molecular mechanics and ab initio molecular-orbital techniques have also been used to investigate the interaction of this compound with DNA, predicting a favorable π-π stacking interaction with the cytosine-guanine base pair. researchgate.netccl.net These computational models provide a rational basis for the design of new analogs with improved activity and selectivity.

Challenges and Future Directions in SAR Elucidation for Dibenzofurans

The exploration of the structure-activity relationships (SAR) of dibenzofurans, including this compound, presents a complex yet promising field in medicinal chemistry. Despite the identification of numerous bioactive dibenzofuran natural products, a conclusive and comprehensive understanding of their SAR remains largely unrealized. nih.gov This section will delve into the inherent challenges in elucidating these relationships and outline the future directions that may overcome these obstacles.

A significant hurdle in conducting extensive SAR studies on natural products like this compound is their structural complexity and the limited quantities often available from natural sources. nih.gov Total synthesis of these intricate molecules is a non-trivial task, and the subsequent generation of a diverse library of analogues for biological testing requires efficient and adaptable synthetic strategies. nih.govmdpi.com The development of methods for the late-stage derivatization of the natural product core is one approach to address this challenge, allowing for the introduction of various functional groups to probe their effect on activity. nih.gov

Another challenge lies in the nature of the biological targets and the mechanisms of action, which are often not fully understood. For instance, while this compound exhibits antibacterial activity, the precise molecular interactions governing this effect are not definitively established. Without a clear understanding of the target, rational drug design and the interpretation of SAR data become significantly more difficult. nih.gov

Furthermore, the polyoxygenated and often symmetrical nature of many bioactive dibenzofurans adds another layer of complexity to their synthesis and modification. mdpi.com Achieving regioselectivity during synthetic transformations can be challenging, requiring sophisticated protecting group strategies and catalytic methods.

Future Directions:

To overcome these challenges, several key areas of research are poised to advance the SAR elucidation of dibenzofurans:

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes, including multicomponent reactions and catalytic C-H functionalization, will be crucial for the streamlined production of diverse dibenzofuran analogues. nih.govekb.eg These methods can provide access to previously inaccessible chemical space and facilitate more comprehensive SAR studies.

Computational and In Silico Approaches: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can help to predict the activity of novel derivatives and guide synthetic efforts. nih.gov These in silico methods can prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources. nih.gov Hierarchical virtual screening, for example, has been used to identify potential antibacterial dibenzofurans against Staphylococcus aureus strains, highlighting key pharmacophoric features such as hydroxyl groups and the dibenzofuran core itself. nih.gov

Target Identification and Mechanistic Studies: A concerted effort to identify the specific cellular targets of bioactive dibenzofurans is essential for a deeper understanding of their SAR. Techniques such as chemical proteomics and genetic screening can be employed to uncover the molecular basis of their activity. nih.gov

Biosynthetic Engineering: For natural products, manipulating the biosynthetic pathways in the producing organisms offers a powerful tool for generating novel analogues. nih.gov By engineering the enzymes involved in the biosynthesis of the dibenzofuran core and its subsequent modifications, it may be possible to create a library of related compounds for SAR evaluation.

The antibacterial activity of this compound and its analogues provides a compelling starting point for the development of new therapeutic agents. Research has demonstrated that specific structural features are critical for the antibacterial efficacy of these polyoxygenated dibenzofurans.

A study on the antibacterial activity of this compound reported a Minimum Inhibitory Concentration (MIC) of 0.14 mM against Bacillus cereus and 0.28 mM against Staphylococcus aureus. Its structural analogue, Rhodomyrtoxin C, which differs in the side chain, showed diminished activity against two different strains of S. aureus, with MIC values of 0.9 mM and 7.2 mM, indicating the importance of the side-chain structure for potent antibacterial action.

Further synthetic and SAR studies on symmetric polyoxygenated dibenzofurans have provided more detailed insights. A series of analogues with 2-methylbutyryl moieties at positions C-4 and C-6 were synthesized and evaluated for their activity against Gram-positive bacteria, including multi-resistant Staphylococcus aureus (MRSA) clinical isolates. mdpi.com The results highlighted the significance of the substituents at the C-2 and C-8 positions of the dibenzofuran core. mdpi.com

For instance, the introduction of propyl chains at C-2 and C-8 in a dibenzofuran scaffold (compound 28 in the cited study) resulted in the best antibacterial activity, with MIC values comparable to the natural dibenzofuran achyrofuran. mdpi.com This suggests that the lipophilicity and the length of the alkyl chains at these positions play a crucial role in the antibacterial potency.

The following table summarizes the antibacterial activity of this compound and a related synthetic dibenzofuran analogue, illustrating the structure-activity relationships discussed.

| Compound Name | Structure | Target Organism | MIC (μM) |

| This compound | 1,1'-(1,3,7,9-tetrahydroxy-4,6-dimethyl-2,8-dibenzofurandiyl)bis[2-methyl-1-butanone] | Bacillus cereus | 140 |

| This compound | 1,1'-(1,3,7,9-tetrahydroxy-4,6-dimethyl-2,8-dibenzofurandiyl)bis[2-methyl-1-butanone] | Staphylococcus aureus | 280 |

| Rhodomyrtoxin C | Staphylococcus aureus | 900 | |

| Dibenzofuran 28 | Symmetric polyoxygenated dibenzofuran with 2-methylbutyryl moieties at C-4 and C-6 and propyl chains at C-2 and C-8 | Staphylococcus aureus | N/A |

Note: The specific MIC value in μM for Dibenzofuran 28 was not provided in the abstract, but its activity was reported to be comparable to achyrofuran. mdpi.com

These findings underscore that the antibacterial activity of polyoxygenated dibenzofurans is highly dependent on the substitution pattern around the core structure. The nature and position of alkyl and acyl groups significantly influence the biological efficacy, providing a clear direction for the design of more potent antibacterial agents based on the dibenzofuran scaffold.

Advanced Analytical and Computational Studies in Rhodomyrtoxin B Research

Computational Chemistry Applications

Computational chemistry has proven to be an invaluable tool in elucidating the mechanisms of action for Rhodomyrtoxin B at a molecular level. Through various in silico methods, researchers have been able to predict potential biological targets and understand the nature of the interactions that drive its activity.

Molecular Docking for Target Binding Prediction

Molecular docking studies have been instrumental in identifying and characterizing the potential binding of this compound to macromolecular targets. A notable application has been the investigation of its interaction with DNA. Computational simulations predicted a favorable π-π stacking interaction between the planar dibenzofuran (B1670420) core of this compound and the cytosine-guanine (C-G) base pair of DNA. ccl.netnih.govjcu.edu.auresearchgate.net This suggests that DNA intercalation may be a primary mechanism for its observed cytotoxic effects. researchgate.net

In other studies, molecular docking was employed as part of larger virtual screening efforts. For instance, in an integrated approach to identify new proteasome inhibitors, this compound was listed among a library of compounds evaluated for their binding affinity to the β5 subunit of the proteasome, a key target in cancer therapy. nih.gov While specific binding energy values for this compound from this screen are not detailed, its inclusion highlights its recognition as a compound with potential for targeted interactions.

Table 1: Summary of Molecular Docking Studies on this compound

Target Predicted Interaction Type Key Finding Reference DNA (Cytosine-Guanine base pair) π-π stacking (Intercalation) Favorable interaction predicted, suggesting DNA as a potential target for its cytotoxic activity. [1, 2, 3, 4] Proteasome β5 subunit Binding Affinity (unspecified) Included in a library for virtual screening against the β5 subunit, indicating its potential as a proteasome modulator. core.ac.uk

Molecular Dynamics Simulations for Ligand-Target Interactions

Ab Initio and DFT Calculations for Electronic Structure and Reactivity

The electronic properties of this compound have been investigated using first-principles quantum chemistry methods. Ab initio molecular-orbital techniques were employed to study its intercalation with DNA. ccl.netnih.govjcu.edu.au These calculations supported the molecular mechanics prediction of a favorable π-π interaction with the C-G base pair. nih.gov However, the study noted that an analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—could not definitively predict the specific orientation of this interaction. ccl.netnih.govjcu.edu.au

Generally, Density Functional Theory (DFT) calculations are used to determine a molecule's electronic structure, orbital energies (HOMO-LUMO gap), and reactivity descriptors. austinpublishinggroup.comnih.govnih.gov A smaller HOMO-LUMO gap often indicates higher chemical reactivity. austinpublishinggroup.com While the foundational ab initio work has been done for this compound's interaction with DNA, detailed, publicly available DFT studies focusing solely on the electronic structure and reactivity parameters of isolated this compound are limited.

Table 2: Summary of Ab Initio and DFT-related Findings for this compound

Method System Studied Key Finding Reference Ab Initio Molecular-Orbital Techniques This compound and DNA (C-G pair) Predicted a favorable π-π interaction but could not determine the precise orientation based on frontier molecular orbitals. [1, 2, 3] DFT/General Principles (Inferred) Isolated Molecule While not specifically reported, DFT could elucidate electronic properties like HOMO-LUMO gap, electrostatic potential, and chemical reactivity indices. [11, 17, 18]

Metabolomic and Proteomic Profiling in Biological Systems Treated with this compound (if applicable and non-clinical)

Despite the recognized biological activity of this compound, there is a notable lack of published research focusing on the global metabolomic or proteomic changes in non-clinical biological systems following direct treatment with the purified compound.

One metabolomic profiling study of Kigelia africana extracts identified this compound as one of many constituents. griffith.edu.aucore.ac.uk However, this study did not investigate the metabolic alterations induced by this compound itself. Similarly, a transcriptomic analysis of cells treated with various perturbing agents listed this compound, and this dataset was referenced in a separate study on the proteomic effects of a different toxin, but no direct proteomic data for this compound was generated. nih.govabdn.ac.uk Comprehensive studies to map the metabolic and proteomic fingerprints induced by this compound exposure are needed to fully understand its systemic effects and mechanism of action.

High-Throughput Screening Methodologies for Activity Profiling

High-throughput screening (HTS) has been a fruitful approach for uncovering the diverse biological activities of this compound. These large-scale, automated assays have identified the compound as a modulator of several distinct biological pathways.

One of the earliest HTS discoveries was its role as an inhibitor of fatty acid uptake. A screen utilizing humanized yeast expressing the human fatty acid transport protein 2 (FATP2) identified this compound as an effective inhibitor. unl.edu In two separate trials, it demonstrated significant percentage inhibition of the uptake of a fluorescent fatty acid analog. unl.edu

Another image-based, high-content screen of over 3,500 compounds identified this compound as a modulator of autophagy, a cellular process for degrading and recycling cellular components. google.comnih.gov This screen used cells expressing EGFP-LC3, where the formation of fluorescent puncta indicates autophagosome accumulation.

Furthermore, an HTS campaign targeting the mitochondrial enzyme FAD-linked glycerol-3-phosphate dehydrogenase (GPD2), implicated in cancer cell metabolism, found this compound to be an effective inhibitor. mdpi.comresearchgate.net The screen was designed to identify compounds that reduce GPD2-dependent hydrogen peroxide formation in PC-3 prostate cancer cells. mdpi.com

Finally, this compound was also identified in a screen of known drugs and bioactive compounds for antimalarial activity, although it was not prioritized for further development due to its known cytotoxicity against human cell lines. e-century.us

Table 3: High-Throughput Screening (HTS) Findings for this compound

Screening Target/Assay Screening Platform Finding Reported Activity/Result Reference Fatty Acid Uptake Inhibition Humanized yeast expressing human FATP2 Identified as an inhibitor of FATP2-mediated fatty acid uptake. 64% and 40% inhibition in two separate trials at 80 µM. abdn.ac.uk Autophagy Modulation High-content, image-based screen (EGFP-LC3 puncta formation) Identified as a modulator of autophagy. Listed as one of several compounds inducing phenotypic characteristics of autophagy. austinpublishinggroup.com GPD2 Inhibition Cell-based HTS measuring GPD2-dependent H₂O₂ formation Identified as an effective GPD2 inhibitor. Emerged as an inhibitor from a screen of ~30,000 small molecules. [5, 6] Antimalarial Activity Phenotypic screen against Plasmodium falciparum Showed activity against the parasite. Identified as a hit but deprioritized due to cytotoxicity. researchgate.net

Ecological and Chemotaxonomic Significance

Role of Rhodomyrtoxin B as a Specialized Metabolite in Plants

Plants produce a vast array of chemical compounds that are broadly categorized into primary and secondary (or specialized) metabolites. While primary metabolites are essential for fundamental processes like growth and reproduction, specialized metabolites are not. Instead, they fulfill a variety of adaptive functions that enhance the plant's survival and fitness within its ecosystem. bohrium.com

This compound is classified as a specialized metabolite. neliti.comunas.ac.id It belongs to a structural class of compounds known as acylphloroglucinols, which are derivatives of phloroglucinol (B13840), and can also be described as a dibenzofuran (B1670420). core.ac.uknih.gov These compounds are not uniformly produced throughout the plant's life but are synthesized to mediate interactions with the surrounding environment. bohrium.com The production of such phenolic compounds in plants like Rhodomyrtus tomentosa can be influenced by external factors, including nutrient availability. unas.ac.id Studies on R. tomentosa have revealed the presence of various secondary metabolites, including phenols, flavonoids, tannins, and terpenoids, which are often localized in specific tissues where they perform their protective functions. smujo.id

Potential Ecological Functions (e.g., Plant Defense Mechanisms, Phytoalexins)

The primary ecological function attributed to specialized metabolites like this compound is defense. As stationary organisms, plants cannot flee from threats and must rely on a chemical arsenal (B13267) to protect themselves from herbivores, insects, and microbial pathogens. bohrium.com

This compound is a potent component of the plant's defense system, acting as a phytoalexin—a substance produced by plants in response to pathogen attack. Its strong antibacterial activity is a key feature of this defensive role. nih.gov Research has demonstrated its effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The localization of related defensive compounds, such as tannins, in the outer epidermal cells and vascular systems of Rhodomyrtus tomentosa supports this protective function, creating a chemical barrier against invading organisms. smujo.id The presence of these meroterpenoids and other antimicrobial compounds provides the plant with a robust defense against a wide range of potential pathogens. smujo.id

Chemotaxonomic Markers for the Myrtaceae Family

Chemotaxonomy is the field of classifying organisms based on their chemical constituents. The unique and complex chemical profiles of plants can serve as markers to distinguish between different species and genera, which is particularly useful in large and morphologically complex families like Myrtaceae. researchgate.net

The Myrtaceae family is characterized by the production of a diverse array of acylphloroglucinols and related compounds, including this compound and myrtucommulones. mdpi.commdpi.com The presence and specific structure of these compounds are not uniform across the family; rather, they are often characteristic of particular genera. mdpi.com For instance, acylphloroglucinols related to myrtucommulone have been identified in several Myrtaceae genera, including Rhodomyrtus, Eucalyptus, Kunzea, and Melaleuca. mdpi.com The unique phytochemical profile of Rhodomyrtus tomentosa, rich in various phloroglucinol derivatives, highlights its distinct chemical signature. bohrium.com Therefore, this compound and its related acylphloroglucinols can be considered important chemotaxonomic markers, helping to clarify the complex relationships and delineate the classification within the Myrtaceae family. researchgate.net

Sustainable Sourcing and Production of this compound for Research

The demand for rare and complex natural products like this compound for research purposes necessitates sustainable production methods to avoid depleting natural plant populations. Several strategies are being explored to ensure a stable and environmentally friendly supply.

Agricultural Cultivation : The source plant, Rhodomyrtus tomentosa, is known to be a dominant species in certain ecosystems, suggesting its potential for controlled agricultural cultivation. unas.ac.id Establishing plantations would provide a renewable source of plant material for extraction, reducing pressure on wild stocks.

Biotechnological Production : Modern biotechnology offers promising alternatives to wild harvesting. Research into endophytic fungi—microorganisms that live within plants—isolated from Rhodomyrtus tomentosa has shown that these fungi can produce their own unique secondary metabolites. japsonline.com This opens the possibility of using fermentation technologies with either plant cell cultures or engineered microorganisms to produce this compound or its precursors in a controlled bioreactor setting, a concept applied to many other bio-based chemicals. japsonline.comamazonaws.com

Chemical Synthesis : The total chemical synthesis of complex natural products is a powerful tool for providing pure compounds for research without relying on natural sources. While the synthesis of this compound is challenging, methods for synthesizing related compounds like Rhodomyrtoxin C and other dibenzofurans have been developed. ekb.egresearchgate.net Further refinement of these synthetic routes could lead to a commercially viable and fully sustainable source of this compound for scientific investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Rhodomyrtoxin C |

| Phloroglucinol |

| Myrtucommulone |

| Tannin |

| Flavonoid |

| Terpenoid |

| Saponin |

| β-sitosterol |

Research Gaps and Future Perspectives in Rhodomyrtoxin B Studies

Addressing Unresolved Questions in Biosynthetic Pathways

The complete biosynthetic pathway of Rhodomyrtoxin B, a dibenzofuran (B1670420), remains an area with significant knowledge gaps. While the precursor molecules are likely derived from the shikimate and acetate (B1210297) pathways, the specific enzymes and intermediates involved in the formation of the dibenzofuran core and subsequent modifications are not fully elucidated. Future research should focus on identifying and characterizing the key enzymes, such as cytochrome P450 monooxygenases, oxidoreductases, and methyltransferases, that are essential for its synthesis in Rhodomyrtus macrocarpa. The use of modern transcriptomic and genomic approaches could accelerate the discovery of the gene clusters responsible for this compound biosynthesis. A deeper understanding of this pathway is crucial for potential biotechnological production of the compound and its analogs.

Deeper Elucidation of Molecular Targets and Downstream Effects

While this compound has been shown to possess antibacterial and cytotoxic activities, its precise molecular targets and the subsequent downstream signaling cascades are not fully understood. nih.govresearchgate.net Early research suggested a potential interaction with DNA through intercalation, specifically a favorable π-π interaction with the cytosine-guanine base pair. ccl.netresearchgate.net However, the exact orientation of this interaction could not be definitively predicted. ccl.netresearchgate.net More recent computational and in-vitro studies are needed to validate this and to identify other potential molecular targets. For instance, its activity against various cancer cell lines, including Hep-G2 and MDA-MB-231, suggests that it may interfere with multiple cellular processes. researchgate.netnih.govplos.org Further investigation into its effects on cell cycle regulation, apoptosis induction, and other signaling pathways will provide a more comprehensive understanding of its mechanism of action.

Exploration of Synergistic Activities with Other Compounds

The potential for this compound to act synergistically with other compounds is a promising area of research that remains largely unexplored. nih.gov Studies on other natural products have demonstrated that combining them with conventional antibiotics or chemotherapeutic agents can enhance their efficacy and potentially overcome drug resistance. semanticscholar.org Future investigations should explore the synergistic effects of this compound with known antibacterial and anticancer drugs. Such studies could reveal new combination therapies with improved therapeutic indices. For example, investigating its combined effect with other inhibitors of bacterial cell wall synthesis or protein synthesis could lead to novel strategies for combating resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Similarly, in cancer research, combining this compound with inhibitors of key signaling pathways could offer a multi-pronged approach to treatment. thno.orggoogle.com

Development of Novel Synthetic Methodologies for Analogs